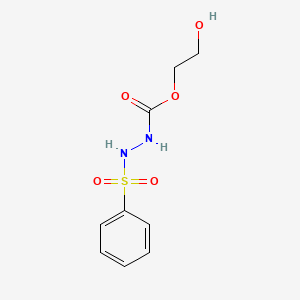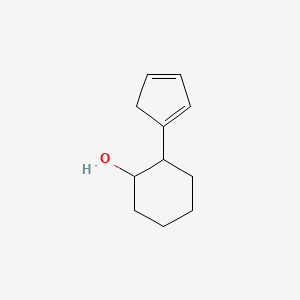
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, cyclopentadiene reacts with cyclohexenone under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclohexanol ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol.
Cyclohexanol: Shares the cyclohexanol moiety but lacks the cyclopentadiene ring.
Cyclohexenone: Used in the synthesis of the compound through the Diels-Alder reaction.
Uniqueness
This compound is unique due to its combination of a cyclopentadiene ring and a cyclohexanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
57383-32-1 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-cyclopenta-1,3-dien-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1-2,5,10-12H,3-4,6-8H2 |
InChI-Schlüssel |
IGBJXMGFFUODQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



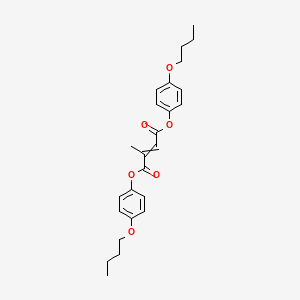

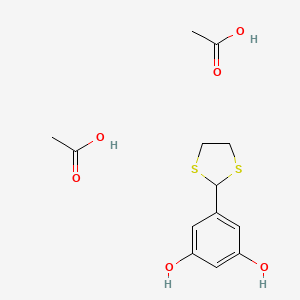
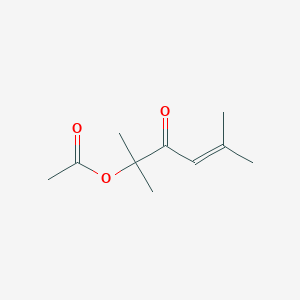

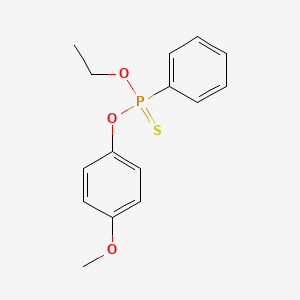
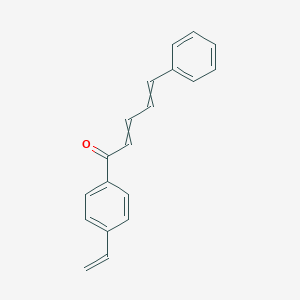
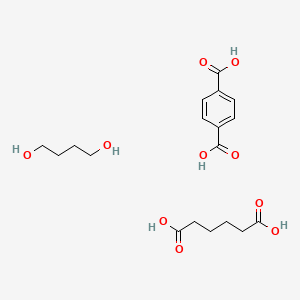
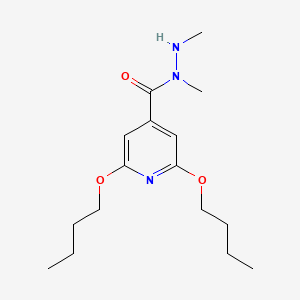

![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
